molecular formula C23H25NO6 B11078278 4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11078278
M. Wt: 411.4 g/mol
InChI Key: PXQAOWZCQDDJMW-UHFFFAOYSA-N
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Description

4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrrolone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenethylamines and acetyl derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining phenethylamines with acetyl derivatives under acidic or basic conditions.

    Cyclization: Formation of the pyrrolone ring through intramolecular cyclization reactions.

    Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency and yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties may make it suitable for specific applications in these fields.

Mechanism of Action

The mechanism of action of 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets in biological systems. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ACETYL-1-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific substitution pattern and the presence of multiple methoxy groups. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H25NO6/c1-14(25)20-21(16-6-5-7-17(13-16)28-2)24(23(27)22(20)26)11-10-15-8-9-18(29-3)19(12-15)30-4/h5-9,12-13,21,26H,10-11H2,1-4H3

InChI Key

PXQAOWZCQDDJMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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